(4Z)-1-(3-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structural features This compound contains a pyrazolidine-3,5-dione core, substituted with a 3-chlorophenyl group and a furan-2-ylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common approach includes the condensation of 3-chlorobenzaldehyde with 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization with hydrazine derivatives to form the pyrazolidine-3,5-dione core. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and furan moieties, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as amines, hydroxyl groups, and halogenated compounds.
Scientific Research Applications
(4Z)-1-(3-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3-chlorophenyl)-4-{[5-(2-methylphenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
- (4Z)-1-(3-chlorophenyl)-4-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(3-chlorophenyl)-4-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The combination of the chlorophenyl, nitrophenyl, and furan moieties in a single molecule makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(4Z)-1-(3-chlorophenyl)-4-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5/c1-12-5-6-15(25(28)29)10-17(12)19-8-7-16(30-19)11-18-20(26)23-24(21(18)27)14-4-2-3-13(22)9-14/h2-11H,1H3,(H,23,26)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXDEKGUCRYXFP-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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